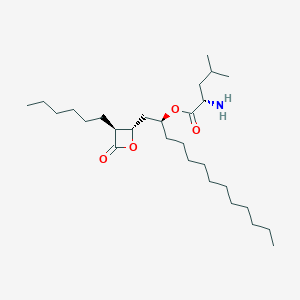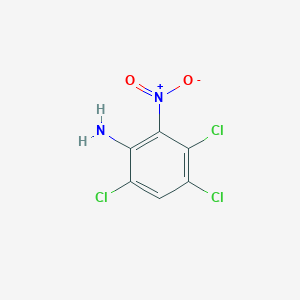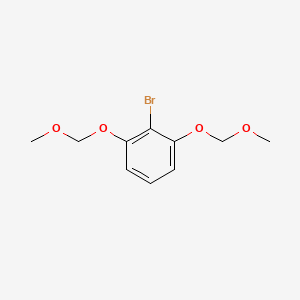
Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate is an organic compound that belongs to the class of enones This compound is characterized by the presence of an amino group, a fluoro-substituted methoxyphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate fluoro-methoxybenzaldehyde with an amino acid derivative under basic conditions, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of amino or thiol derivatives.
Scientific Research Applications
Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-(2-chloro-3-methoxyphenyl)but-2-enoate
- Ethyl 3-amino-2-(2-bromo-3-methoxyphenyl)but-2-enoate
- Ethyl 3-amino-2-(2-iodo-3-methoxyphenyl)but-2-enoate
Uniqueness
Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H16FNO3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
ethyl (Z)-3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16FNO3/c1-4-18-13(16)11(8(2)15)9-6-5-7-10(17-3)12(9)14/h5-7H,4,15H2,1-3H3/b11-8- |
InChI Key |
OQDGXWPLUBDEDS-FLIBITNWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\N)/C1=C(C(=CC=C1)OC)F |
Canonical SMILES |
CCOC(=O)C(=C(C)N)C1=C(C(=CC=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349517.png)
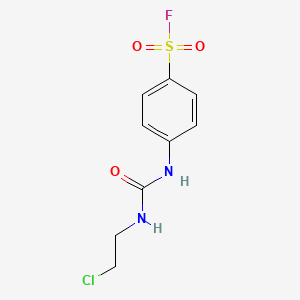
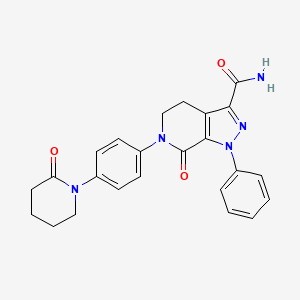
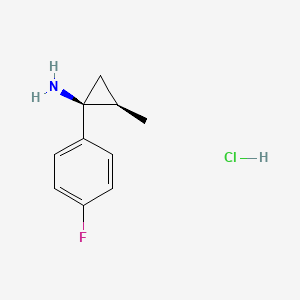
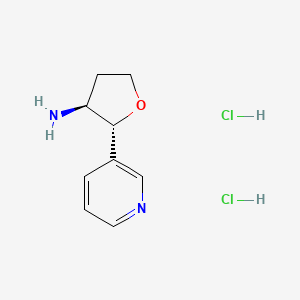
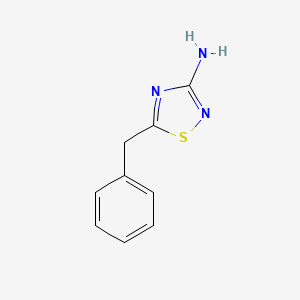
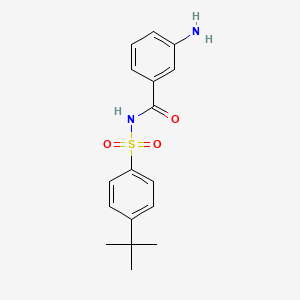
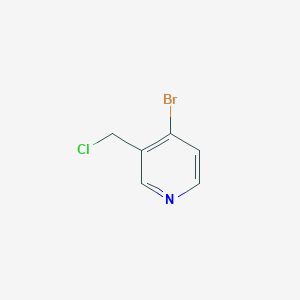
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
